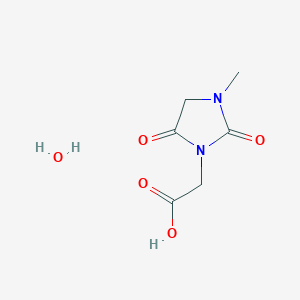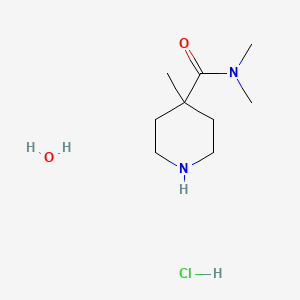![molecular formula C10H22Cl2N2O2 B6351792 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% CAS No. 2368828-44-6](/img/structure/B6351792.png)
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate” is a chemical compound with the CAS Number: 1308384-44-2 . It has a molecular weight of 273.2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18N2O.2ClH/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.2 .Wirkmechanismus
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is an organic compound that acts as a proton donor, meaning it can donate a proton to another molecule. This proton transfer is the basis for the reaction of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% with other molecules, such as hydrochloric acid, to form new compounds.
Biochemical and Physiological Effects
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize may have biochemical and physiological effects, depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is a versatile reagent that is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also an important intermediate in the synthesis of compounds used in the synthesis of peptides, peptidomimetics, and peptoids. The advantages of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% as a reagent include its low cost, ease of use, and its ability to form stable complexes with other molecules. However, it is important to note that 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is a hazardous material and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%. For example, it could be used in the synthesis of novel peptides and peptidomimetics, which could be used in drug discovery and development. Additionally, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% could be used in the synthesis of agrochemicals and other compounds, such as pesticides and herbicides. Finally, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% could be used in the synthesis of complex organic molecules, such as those used in the production of plastics and other materials.
Synthesemethoden
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is synthesized by the reaction of 2-methyl-2-azaspiro[5.5]undecan-3-one (2MAU) with hydrochloric acid in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, with the first step involving the protonation of the nitrogen atom of the 2MAU molecule, followed by the addition of hydrochloric acid. The reaction is then quenched with water, and the resulting product is 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptoids. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is used in the synthesis of various complex organic molecules, including those used in drug discovery and development.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecan-3-one;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH.H2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJERULKWDNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)CCC1=O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

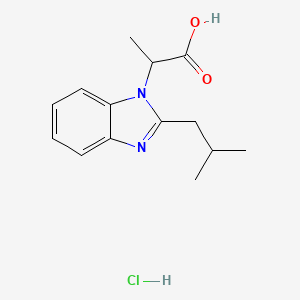
![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)
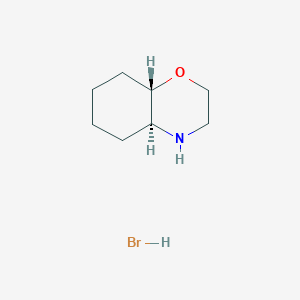
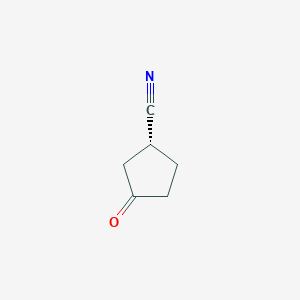

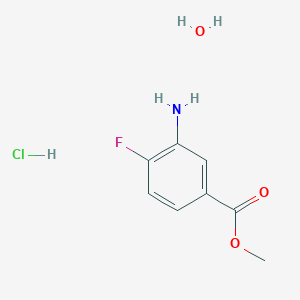



![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
